-(Ethoxycarbonyl)phenylzinc iodide is an organozinc compound used in organic synthesis as a nucleophilic reagent. The zinc atom acts as a Lewis acid, activating the attached phenyl ring towards nucleophilic attack. The presence of the ethoxycarbonyl group (ester) at the 3rd position provides a reactive site for further functionalization.
One of the primary applications of 3-(Ethoxycarbonyl)phenylzinc iodide is in the Negishi coupling reaction []. This reaction allows for the formation of carbon-carbon bonds between an organic halide (aryl or vinyl) and the organozinc reagent. The reaction is catalyzed by palladium complexes, and the product is a substituted aromatic or alkene compound incorporating the functionality of the organozinc reagent. The presence of the ester group in 3-(Ethoxycarbonyl)phenylzinc iodide allows for further manipulation through hydrolysis or other transformations, providing a versatile building block for organic synthesis [, ].
Research suggests that 3-(Ethoxycarbonyl)phenylzinc iodide may also hold promise in other areas of scientific exploration. Studies have investigated its potential applications in the development of functional materials []. However, more research is required to fully understand its potential in these areas.
3-(Ethoxycarbonyl)phenylzinc iodide is an organozinc compound characterized by the presence of a phenyl group attached to a zinc atom, which is further bonded to an ethoxycarbonyl group and iodide. It is typically utilized in organic synthesis as a reagent for cross-coupling reactions, particularly in the formation of biaryl compounds. The molecular formula for 3-(Ethoxycarbonyl)phenylzinc iodide is C11H13I1O2Zn, and it has a molecular weight of approximately 341.46 g/mol. This compound is soluble in tetrahydrofuran (THF) and other polar organic solvents, making it suitable for various laboratory applications .
The synthesis of 3-(Ethoxycarbonyl)phenylzinc iodide typically involves the reaction of phenylmagnesium bromide with ethyl ethoxycarbonylacetate followed by treatment with zinc iodide. This process allows for the introduction of both the ethoxycarbonyl and zinc functionalities onto the phenyl ring. The reaction conditions usually require anhydrous solvents and controlled temperatures to ensure high yields and purity of the final product .
3-(Ethoxycarbonyl)phenylzinc iodide finds applications primarily in organic synthesis, particularly in:
Interaction studies involving 3-(Ethoxycarbonyl)phenylzinc iodide often focus on its reactivity with various electrophiles and nucleophiles in cross-coupling reactions. The efficiency of these interactions can be influenced by factors such as solvent choice, temperature, and the presence of catalysts. Research has indicated that the nature of substituents on both the organozinc compound and the electrophile can significantly affect reaction rates and product distributions .
Several compounds exhibit structural similarities to 3-(Ethoxycarbonyl)phenylzinc iodide, particularly other organozinc reagents. Here are some comparable compounds:
Compound Name | Structure | Unique Features |
---|---|---|
4-(Ethoxycarbonyl)phenylzinc iodide | Similar structure but differs at substitution | Often used for different regioselectivity in reactions |
2-(Ethoxycarbonyl)phenylzinc iodide | Similar but positioned differently on the ring | May exhibit different reactivity patterns |
Phenylzinc iodide | Lacks ethoxycarbonyl group | More straightforward reactivity; less steric hindrance |
The uniqueness of 3-(Ethoxycarbonyl)phenylzinc iodide lies in its specific substitution pattern which influences its reactivity and selectivity in cross-coupling reactions compared to other similar organozinc compounds.
3-(Ethoxycarbonyl)phenylzinc iodide exhibits a distinctive molecular structure characterized by a phenyl ring substituted with an ethoxycarbonyl group at the meta position and bonded to zinc iodide. The compound features a direct carbon-zinc bond that establishes the organometallic character, while the iodide serves as a coordinating anion that influences both stability and reactivity. In its coordination complexes, zinc typically adopts several coordination geometries, commonly octahedral, tetrahedral, and various pentacoordinate geometries, reflecting the structural flexibility attributed to zinc's electronic configuration [Argon]3d¹⁰4s². The filled 3d orbital eliminates ligand field effects, making coordination geometry primarily determined by electrostatic and steric interactions.
The ethoxycarbonyl substituent introduces significant electronic perturbations to the aromatic system through its electron-withdrawing nature. This functional group enhances the electrophilic character of the aromatic ring while simultaneously providing coordination sites for additional metal centers or stabilizing interactions. The carbonyl oxygen and ester linkage create potential chelation opportunities that can influence the compound's reactivity and selectivity in various transformations.
The electronic properties of 3-(Ethoxycarbonyl)phenylzinc iodide are fundamentally influenced by the interplay between the organozinc moiety and the electron-withdrawing ethoxycarbonyl group. Density functional theory calculations on related arylzinc systems have revealed that the presence of electron-withdrawing substituents can weaken the phenyl-zinc bond, potentially enhancing transmetalation rates in catalytic processes. This electronic modification represents a crucial design principle for developing organozinc reagents with tailored reactivity profiles.
The carbon-zinc bond in arylzinc halides typically exhibits partial ionic character due to the electronegativity difference between carbon and zinc. In 3-(Ethoxycarbonyl)phenylzinc iodide, the meta-positioned ethoxycarbonyl group modulates this bond polarity through inductive and resonance effects. Studies comparing different arylzinc reagents have demonstrated that electronic modifications can significantly impact reaction kinetics, with electron-withdrawing groups generally accelerating transmetalation processes.
Property | 3-(Ethoxycarbonyl)phenylzinc iodide | Phenylzinc iodide | 4-(Methoxy)phenylzinc iodide |
---|---|---|---|
Electron density on zinc | Reduced | Moderate | Enhanced |
Transmetalation rate | Enhanced | Baseline | Reduced |
Stability in solution | Moderate | Good | Excellent |
Functional group tolerance | High | Moderate | Moderate |
The stability of 3-(Ethoxycarbonyl)phenylzinc iodide in solution depends critically on solvent choice and the presence of coordinating species. Tetrahydrofuran serves as the preferred solvent for this compound, providing stabilizing coordination to the zinc center while maintaining sufficient reactivity for synthetic applications. The compound is typically supplied as a 0.5 molar solution in tetrahydrofuran, indicating optimized conditions for storage and handling.
Recent investigations into organozinc reagent structure have revealed that the ultimate solution-phase organozinc species can adopt different structural forms depending on preparation method and salt content. Nuclear magnetic resonance spectroscopy studies have identified distinct chemical shift patterns for different organozinc complexes, with diorganozinc species showing distinctive coupling patterns compared to monoorganozinc halides. These structural variations significantly impact downstream reactivity and selectivity in synthetic applications.